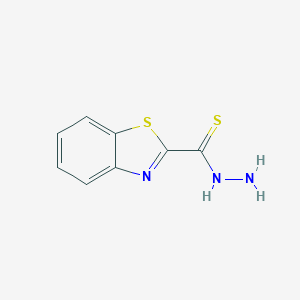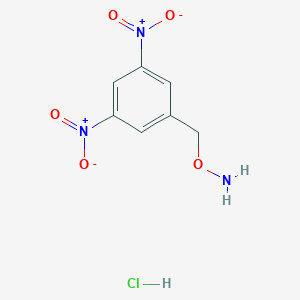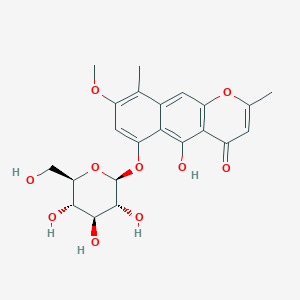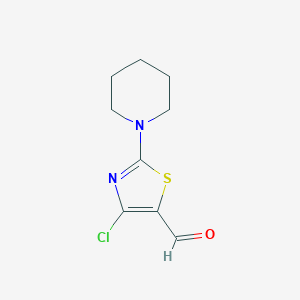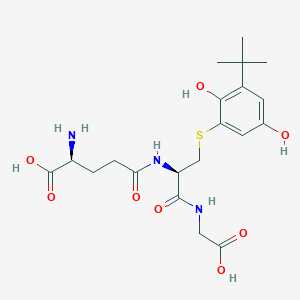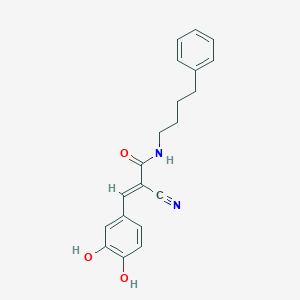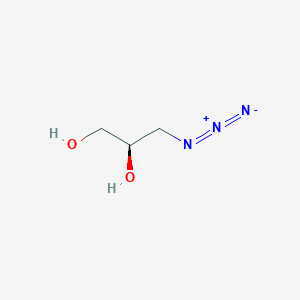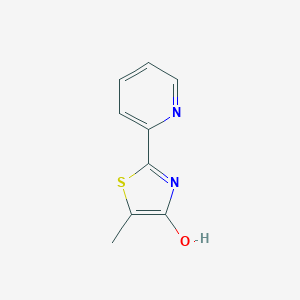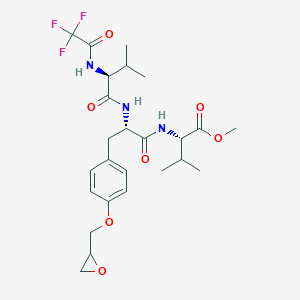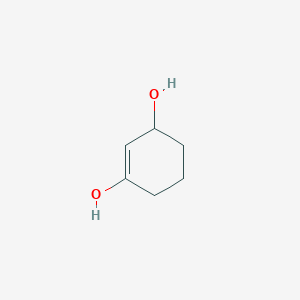![molecular formula C8H12O2 B145187 1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone CAS No. 138042-39-4](/img/structure/B145187.png)
1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone, also known as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P), is a chemical compound that is commonly used as a precursor in the synthesis of various psychoactive substances, including MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). MDP2P is a colorless liquid that has a sweet, floral odor.1.0]hexan-1-yl)-2-propanone.
作用機序
The exact mechanism of action of MDP2P is not fully understood. However, it is believed that MDP2P acts as a precursor to MDMA and MDA, which are known to increase the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, emotion, and cognition. The increased release of these neurotransmitters is thought to be responsible for the euphoric and empathogenic effects of MDMA and MDA.
生化学的および生理学的効果
MDP2P has been shown to have various biochemical and physiological effects. For example, MDP2P has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased heart rate, blood pressure, and body temperature. Additionally, MDP2P has been shown to have neurotoxic effects, which can lead to long-term cognitive and behavioral deficits.
実験室実験の利点と制限
MDP2P is commonly used as a precursor in the synthesis of various psychoactive compounds, including MDMA and MDA. The use of MDP2P in lab experiments allows researchers to study the effects of these compounds on various biological systems. However, the use of MDP2P in lab experiments is limited by its potential neurotoxic effects and its potential for abuse.
将来の方向性
There are several future directions for research involving MDP2P. One direction is to study the potential therapeutic applications of MDP2P derivatives, such as their anti-inflammatory and analgesic effects. Another direction is to study the neurotoxic effects of MDP2P and its derivatives, in order to better understand the long-term cognitive and behavioral deficits associated with the use of MDMA and MDA. Additionally, research could be conducted to develop safer and more effective precursors for the synthesis of psychoactive compounds.
合成法
The synthesis of MDP2P involves the condensation of 3,4-methylenedioxyphenylacetone and propanal in the presence of a catalyst, such as p-toluenesulfonic acid. This process is commonly known as the Leuckart-Wallach reaction. The reaction is usually carried out under reflux conditions with anhydrous ethanol as the solvent. The yield of MDP2P can be improved by using a higher concentration of propanal and a lower concentration of 3,4-methylenedioxyphenylacetone.
科学的研究の応用
MDP2P is mainly used as a precursor in the synthesis of MDMA and MDA. These compounds are commonly used as recreational drugs due to their euphoric and empathogenic effects. However, MDP2P has also been studied for its potential therapeutic applications. For example, MDP2P derivatives have been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, MDP2P has been used in the synthesis of various other compounds, including 2C-B and 2C-I, which have been studied for their potential therapeutic applications in treating depression and anxiety.
特性
CAS番号 |
138042-39-4 |
|---|---|
製品名 |
1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
1-(3-oxabicyclo[3.1.0]hexan-1-yl)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)2-8-3-7(8)4-10-5-8/h7H,2-5H2,1H3 |
InChIキー |
IIALVSMTYMAUTB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CC1COC2 |
正規SMILES |
CC(=O)CC12CC1COC2 |
同義語 |
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



